6-Hydroxypregn-4-en-3,20-dion

Übersicht

Beschreibung

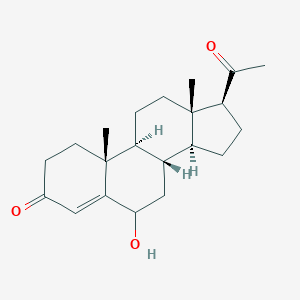

6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .

Wissenschaftliche Forschungsanwendungen

6-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Wirkmechanismus

Biochemical Pathways

It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of 6-Hydroxypregn-4-ene-3,20-dione often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6th position can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form 6-dehydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 6-ketopregn-4-ene-3,20-dione.

Reduction: Formation of 6-dehydroxy derivatives.

Substitution: Formation of 6-substituted pregn-4-ene-3,20-dione derivatives.

Vergleich Mit ähnlichen Verbindungen

17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.

21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.

11α-Hydroxyprogesterone: Studied for its glucocorticoid activity

Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .

Biologische Aktivität

Overview

6-Hydroxypregn-4-ene-3,20-dione, also known as 6-hydroxyprogesterone, is a steroidal compound derived from progesterone. Its molecular formula is C21H30O3, and it possesses significant biological activity due to its structural characteristics and interactions with various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Biochemical Pathways

6-Hydroxypregn-4-ene-3,20-dione plays a crucial role in steroid biosynthesis. Its hydroxyl group at the 6th position enhances its reactivity and allows it to participate in various biochemical processes. The compound can undergo multiple transformations, including oxidation and reduction reactions, which are essential for its biological functions.

Action Environment

The biological activity of 6-hydroxypregn-4-ene-3,20-dione can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the compound's stability and efficacy in biological systems.

Hormonal Activity

6-Hydroxypregn-4-ene-3,20-dione exhibits hormonal activity similar to that of progesterone. It binds to progesterone receptors and modulates gene expression involved in reproductive processes. This activity has implications for fertility treatments and hormone replacement therapies.

Anti-inflammatory Properties

Research indicates that 6-hydroxypregn-4-ene-3,20-dione may possess anti-inflammatory properties. It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of 6-hydroxypregn-4-ene-3,20-dione. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Case Studies

- Fungal Biotransformation : A study demonstrated the biotransformation of progesterone into 6-hydroxypregn-4-ene-3,20-dione using the fungus Cunninghamella elegans. This method showcased an efficient way to produce hydroxylated derivatives with potential therapeutic applications .

- In Silico Studies : Cheminformatics tools were employed to evaluate the pharmacokinetic properties of hydroxylated derivatives from biotransformation processes. The results indicated that these compounds could serve as effective inhibitors of testosterone 17β-dehydrogenase, suggesting their utility in treating androgen-dependent conditions .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Hydroxypregn-4-ene-3,20-dione | C21H30O3 | Hormonal activity, anti-inflammatory effects |

| 17α-Hydroxyprogesterone | C21H30O3 | Similar hormonal effects but different receptor interactions |

| 21-Hydroxyprogesterone | C21H30O3 | Involved in corticosteroid biosynthesis |

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHPWKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-20-6 | |

| Record name | 6-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.